4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide is not well-documented. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-N-methyl-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:
- 2-Amino-4-methylthiazole
- 2-Methylthio-4-aminothiazole
- 4-Amino-2-methylthio-1,3-thiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
63237-93-4 |
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Molecular Formula |
C6H9N3OS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
4-amino-N-methyl-2-methylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-8-5(10)3-4(7)9-6(11-2)12-3/h7H2,1-2H3,(H,8,10) |
InChI Key |
RFHVVYSDAJBZCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(S1)SC)N |
Origin of Product |
United States |
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